molecular formula C9H8BrFO2 B6146274 2-(5-bromo-2-fluorophenyl)propanoic acid CAS No. 1543064-27-2

2-(5-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B6146274
CAS No.: 1543064-27-2
M. Wt: 247.06 g/mol
InChI Key: CJHSIUMIQJTQAC-UHFFFAOYSA-N
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Description

2-(5-bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the phenyl ring under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) bromide for bromination and silver fluoride for fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to biological receptors. The carboxylic acid group can form hydrogen bonds with target molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-fluorophenyl)propanoic acid
  • 2-(5-bromo-2-chlorophenyl)propanoic acid
  • 2-(5-iodo-2-fluorophenyl)propanoic acid

Uniqueness

2-(5-bromo-2-fluorophenyl)propanoic acid is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1543064-27-2

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

CJHSIUMIQJTQAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)C(=O)O

Purity

95

Origin of Product

United States

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